4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate

Description

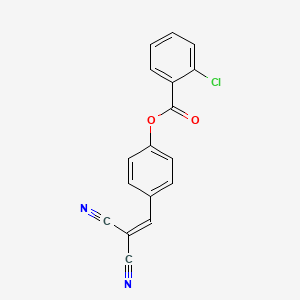

4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate is a synthetic ester derivative characterized by a phenyl ring substituted with a dicyanoethenyl group at the para position and a 2-chlorobenzoate ester moiety. The dicyanoethenyl group introduces strong electron-withdrawing properties, while the 2-chlorobenzoate contributes steric and electronic effects that influence reactivity and biological activity.

Properties

Molecular Formula |

C17H9ClN2O2 |

|---|---|

Molecular Weight |

308.7 g/mol |

IUPAC Name |

[4-(2,2-dicyanoethenyl)phenyl] 2-chlorobenzoate |

InChI |

InChI=1S/C17H9ClN2O2/c18-16-4-2-1-3-15(16)17(21)22-14-7-5-12(6-8-14)9-13(10-19)11-20/h1-9H |

InChI Key |

NORAPHIOWMCGAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate typically involves the reaction of 4-(2,2-Dicyanoethenyl)phenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoate group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The dicyanoethenyl group can participate in redox reactions, potentially forming different oxidation states.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Oxidation: Oxidized derivatives of the dicyanoethenyl group.

Reduction: Reduced forms of the dicyanoethenyl group.

Hydrolysis: 4-(2,2-Dicyanoethenyl)phenol and 2-chlorobenzoic acid.

Scientific Research Applications

4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The dicyanoethenyl group can participate in electron transfer reactions, while the ester and phenyl groups can interact with various biological molecules. These interactions can affect molecular pathways, leading to potential biological effects.

Comparison with Similar Compounds

Influence of Dicyanoethenyl vs. Other Substituents

- Dicyanoethenyl vs. Hydrazono or Acetyl Groups: The dicyanoethenyl group in the target compound contrasts with derivatives bearing hydrazono or acetyl groups. For instance, 4-(2-(phenylacetyl)carbohydrazono)phenyl 2-chlorobenzoate (C22H17ClN2O3) lacks the electron-deficient dicyano moiety, which may reduce its reactivity in charge-transfer interactions.

Physicochemical and Structural Comparisons

- Trichloromethyl vs. Dicyanoethenyl Substituents: The compound 2-[[4-(2,2-dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate (CAS: 86626-75-7) shares a dicyanovinyl group but incorporates a trichloromethylbenzoate ester. The trichloromethyl group increases molecular weight (476.78 g/mol vs. ~354 g/mol for the target compound) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

4-(2,2-Dicyanoethenyl)phenyl 2-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C17H12ClN2O2

- Molecular Weight : 312.74 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The dicyanoethenyl group enhances the compound's reactivity, allowing it to form stable complexes with nucleophiles. This reactivity is crucial for its potential application as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Bacillus subtilis | >256 µg/mL |

| Pseudomonas aeruginosa | >256 µg/mL |

The compound demonstrated a lower MIC against S. aureus compared to standard antibiotics like ampicillin and gentamicin, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study:

A study involving human breast cancer cells (MCF-7) treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. The compound exhibited IC50 values around 50 µM after 48 hours of treatment, suggesting significant anticancer potential .

Comparative Analysis

When compared to structurally similar compounds, such as derivatives of benzoates and dicyano compounds, this compound demonstrates enhanced biological activity due to the synergistic effects of its functional groups.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity (MIC against S. aureus) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 64 µg/mL | 50 µM |

| Compound A | >128 µg/mL | >100 µM |

| Compound B | >256 µg/mL | >200 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.